molecular formula C11H16ClNO2 B1458376 5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 29969-26-4

5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No. B1458376
CAS RN: 29969-26-4
M. Wt: 229.7 g/mol
InChI Key: WUTGDRJCMZISOZ-UHFFFAOYSA-N
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Description

5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, also referred to as heliamine, is an alkaloid isolated from the Mexican cereoid, Backebergia militaris . It is a member of isoquinolines .


Synthesis Analysis

The synthesis of 5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives . It has been used as a starting material for the synthesis of more complex isoquinolines and quinolizidines .


Molecular Structure Analysis

The molecular structure of 5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is characterized by a tetrahydroisoquinoline core, which is a large group of natural products . The core scaffold of this compound has garnered a lot of attention in the scientific community due to its diverse biological activities .

Scientific Research Applications

Analgesic and Anti-Inflammatory Applications

Research has demonstrated that certain derivatives of 5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride exhibit significant analgesic and anti-inflammatory effects. For instance, one study found that 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride showed pronounced anti-inflammatory and analgesic activities, potentially acting as a non-narcotic analgesic in medical practice (Rakhmanova et al., 2022).

Local Anesthetic Activity and Acute Toxicity

Another line of research evaluated the local anesthetic activity and acute toxicity of a series of synthesized 1-aryltetrahydroisoquinoline alkaloid derivatives. These compounds demonstrated high local anesthetic activity, surpassing that of lidocaine, and varied in acute toxicity, indicating potential for further development as local anesthetics with reduced toxicity (Azamatov et al., 2023).

Chemical Synthesis and Structural Analysis

Research into the chemical synthesis and structural analysis of tetrahydroisoquinoline derivatives has provided insights into their chemical properties and potential applications. For example, the synthesis of carbon-11 and fluorine-18 labeled N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives has been explored for potential use as positron emission tomography (PET) ligands for imaging brain diseases (Gao et al., 2006).

Antiglioma Agents

Novel tetrahydroisoquinoline (THI) analogs have been synthesized and evaluated for their antiglioma activity, with some compounds showing improved potency and selectivity against glioma cells, suggesting potential therapeutic applications in treating gliomas (Patil et al., 2010).

properties

IUPAC Name

5,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-13-9-5-8-7-12-4-3-10(8)11(6-9)14-2;/h5-6,12H,3-4,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTGDRJCMZISOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCNC2)C(=C1)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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